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Compound of Interest

Compound Name: Z-Phe-ala-NH2

CAS No.: 65118-54-9

Cat. No.: B3276955

Get Quote

The efficacy of Z-Phe-Ala-NH2 as a biological probe is dictated by its three distinct structural

domains, each designed to interrogate specific subsites of the target enzyme.

N-Terminal Cap (Z-Group / Cbz): The Carbobenzoxy group mimics the polypeptide chain

upstream of the cleavage site, providing hydrophobic bulk that interacts with the S3/S4

subsites of the protease, protecting the peptide from non-specific aminopeptidase

degradation.

P2 Residue (Phenylalanine): This is the critical specificity determinant. The aromatic benzyl

side chain is optimized to fit into the deep, hydrophobic S2 pocket of Cathepsin L.[1]

P1 Residue (Alanine) & C-Terminal Amide: The alanine residue positions the scissile bond.

The terminal amide (-NH2) renders the molecule a substrate for amidase activity or a

competitive ligand, distinct from fluorogenic leaving groups (like AMC) or electrophilic

warheads (like -CHO).

Primary Biological Targets
A. Cathepsin L (Major Target)
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Cathepsin L is a lysosomal cysteine protease upregulated in metastatic cancers and involved in

antigen processing.[1]

Interaction Mechanism: Cathepsin L exhibits a strict preference for hydrophobic residues at

the P2 position. The Phenylalanine in Z-Phe-Ala-NH2 anchors the molecule within the

enzyme's S2 subsite via hydrophobic interactions (π-stacking).

Functional Role: Z-Phe-Ala-NH2 acts as a substrate.[2][3] The enzyme attacks the carbonyl

carbon of the alanine residue. However, because the leaving group is a simple ammonia (or

the peptide bond is cleaved depending on the specific enzymatic mode), it is often used to

study the kinetics of hydrolysis relative to natural protein substrates.

Differentiation: It distinguishes Cathepsin L from Cathepsin B. Cathepsin B prefers basic

residues (Arginine) at P2 (e.g., Z-Arg-Arg-AMC), whereas Cathepsin L strongly prefers

Phenylalanine (Z-Phe-Arg or Z-Phe-Ala).

B. Calpain (Secondary Target)
Calpains are calcium-dependent, non-lysosomal cysteine proteases involved in cytoskeletal

remodeling and neurodegeneration.[1]

Interaction Mechanism: Calpains share the papain-like fold and S2 subsite preference for

hydrophobic residues (Leu, Val, Phe).[1]

Functional Role: Z-Phe-Ala-NH2 serves as a competitive substrate/inhibitor. While calpains

cleave it, the rate is often slower than natural targets, allowing Z-Phe-Ala-NH2 to act as a

competitive inhibitor in high concentrations, temporarily occupying the active site and

preventing the degradation of native substrates like spectrin or tubulin.

Mechanistic Profiling: Substrate vs. Inhibitor[1]
It is critical to distinguish Z-Phe-Ala-NH2 from its structural analogs. The C-terminal

modification dictates the biological outcome.
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Compound C-Terminus Mechanism Biological Effect

Z-Phe-Ala-NH2 Amide
Substrate /

Competitive Inhibitor

Reversible binding;

processed by enzyme.

Used to measure

turnover or occupy

active site.[1]

Z-Phe-Ala-CHO Aldehyde Reversible Inhibitor

Forms a transition-

state hemiacetal

adduct with the active

site cysteine. Potent

Calpain/Cathepsin

inhibitor.[1]

Z-Phe-Ala-CHN₂ Diazomethylketone Irreversible Inhibitor

Alkylates the active

site cysteine/histidine.

Permanently

inactivates the

enzyme.

Visualization of Signaling & Interaction
The following diagram illustrates the kinetic competition between Z-Phe-Ala-NH2 and a natural

protein substrate for the Cathepsin L active site.
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Caption: Competitive interaction model showing Z-Phe-Ala-NH2 occupying the Cathepsin L

active site, reducing the hydrolysis rate of natural substrates.

Experimental Validation Protocols
To validate Z-Phe-Ala-NH2 as a target for a specific protease, the following HPLC-based

enzymatic assay is recommended. Unlike fluorogenic substrates, the amide release is not

directly fluorescent, requiring chromatographic separation.[1]

Protocol: HPLC-Based Hydrolysis Assay
Objective: Quantify the cleavage of Z-Phe-Ala-NH2 by Cathepsin L to determine

and

.

Reagents:

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA (Activates Cysteine

Protease).[1]

Enzyme: Recombinant Human Cathepsin L (10 nM final).

Substrate: Z-Phe-Ala-NH2 (Stock 10 mM in DMSO).

Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.[1]

Workflow:

Pre-incubation: Incubate Cathepsin L in Buffer for 10 minutes at 37°C to reduce the active

site cysteine.

Initiation: Add Z-Phe-Ala-NH2 at varying concentrations (10 µM – 500 µM).

Reaction: Incubate at 37°C for defined time points (e.g., 0, 15, 30, 60 min).

Termination: Quench reaction with equal volume of Stop Solution.
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Analysis: Centrifuge (10,000 x g, 5 min) to remove precipitated protein. Inject supernatant

onto C18 Reverse-Phase HPLC column.

Detection: Monitor Absorbance at 254 nm (detects Z-group).

Substrate Peak: Z-Phe-Ala-NH2 (Late eluting).

Product Peak: Z-Phe-Ala-OH or Z-Phe-OH (Earlier eluting, depending on cleavage site).

Calculation: Plot initial velocity (

) vs. [S] to derive Michaelis-Menten constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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